Indium, tributyl-

MOCVD precursor delivery Vapor pressure consistency Trialkylindium physical state

Indium, tributyl- (tributylindium, In(C₄H₉)₃) is a C₁₂H₂₇In trialkylindium compound that exists as a monomeric liquid at room temperature, in contrast to the tetrameric solid trimethylindium (TMI). It is primarily utilized as an organometallic precursor in metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for indium-containing semiconductor thin films, as well as in organic synthesis for indium-mediated alkylation and cross-coupling reactions.

Molecular Formula C12H27In
Molecular Weight 286.16 g/mol
CAS No. 15676-66-1
Cat. No. B14147733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium, tributyl-
CAS15676-66-1
Molecular FormulaC12H27In
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCCCC[In](CCCC)CCCC
InChIInChI=1S/3C4H9.In/c3*1-3-4-2;/h3*1,3-4H2,2H3;
InChIKeyQIVLHVRZYONPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium, Tributyl- (CAS 15676-66-1): Physical-State and Reactivity Baseline for Organoindium Precursor Selection


Indium, tributyl- (tributylindium, In(C₄H₉)₃) is a C₁₂H₂₇In trialkylindium compound that exists as a monomeric liquid at room temperature, in contrast to the tetrameric solid trimethylindium (TMI) [1]. It is primarily utilized as an organometallic precursor in metalorganic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) for indium-containing semiconductor thin films, as well as in organic synthesis for indium-mediated alkylation and cross-coupling reactions [2]. Its liquid physical state enables consistent vapor delivery without the surface-area-dependent mass flow variability that complicates solid-source TMI usage [1].

Monomeric liquid at room temperature enables consistent vapor delivery without solid-source variability.
Single-source precursor route for InAs and ITO thin films, eliminating toxic Group V hydrides.
Acts as both standalone indium precursor and solvent for TMI in commercial MOCVD systems.

Why Trialkylindium Compounds Are Not Interchangeable: Physical-State, Volatility, and Decomposition-Pathway Constraints for Indium, Tributyl- Procurement


Trialkylindium compounds sharing the general formula InR₃ exhibit fundamentally different physical states, aggregation behaviors, vapor pressures, and thermal decomposition profiles that preclude direct substitution. Trimethylindium (TMI) is a tetrameric solid at room temperature with a melting point of ~88 °C, requiring heated bubblers and suffering from time-dependent surface-area changes that cause inconsistent vapor delivery [1]. Triethylindium (TEI) is a monomeric liquid but has significantly higher vapor pressure (0.157 kPa at 40 °C; bp ~144 °C) [2], making it prone to excessive volatility for certain low-temperature ALD processes. Tributylindium occupies a distinct position: it is a monomeric liquid at room temperature with an estimated boiling point of ~263.95 °C , providing a lower-volatility alternative that is also uniquely capable of serving as a single-source precursor for indium pnictide thin films via a sulfur-bridged intermediate pathway not accessible to TMI or TEI [3]. These differences mean that MOCVD and ALD process parameters—bubbler temperature, carrier gas flow, deposition temperature, and film purity—cannot be transferred across trialkylindium species without full re-optimization.

Tributylindium (Target)
Liquid monomeric; b.p. ~264 °C; decomposes 200–280 °C; single-source precursor capable
Trimethylindium / Triethylindium (Substitutes)
TMI: solid tetrameric, b.p. ~134 °C, requires >400 °C decomposition; TEI: liquid but high volatility; neither forms sulfur-bridged single-source precursors
Vapor delivery mechanism
Constant partial pressure via liquid bubbling; no surface-area drift
Solid TMI / high-volatility TEI
Solid TMI: time-dependent mass flow variability; TEI: excessive volatility may cause pre-reaction in low-temperature ALD
Process integration
Unique gelation and sulfur-bridged intermediate chemistry; TMI solvent co-formulation
Alternative trialkylindiums
TMI and TEI cannot replicate single-source or sol-gel ITO pathways; direct parameter transfer may fail

Quantitative Differentiation Evidence for Indium, Tributyl-: Head-to-Head and Cross-Study Comparisons Against Trimethylindium, Triethylindium, and Class Analogs


Physical State at Room Temperature: Liquid Tributylindium vs. Solid Trimethylindium for Consistent Vapor-Phase Delivery

Tributylindium (TBI) is a monomeric liquid at room temperature, whereas trimethylindium (TMI) is a tetrameric solid with a melting point of ~88 °C [1]. The solid-state TMI suffers from time-dependent surface-area changes during vaporization, leading to irreproducible mass flow rates and recondensation in gas pathways. In contrast, liquid TBI permits bubbling of carrier gas at a constant rate, producing a substantially constant partial pressure of organometallic vapor [1]. The patent explicitly identifies C₃–C₅ trialkylindiums (including tri-n-butylindium) as liquid solvents for TMI to overcome these solid-source delivery problems [1].

Physical state
Head-to-head
Liquid (monomeric) vs. solid (tetrameric, mp ~88 °C)
Liquid state eliminates solid-source delivery variability.
Ambient conditions; enables constant bubbler output.
MOCVD precursor delivery Vapor pressure consistency Trialkylindium physical state

Thermal Decomposition Kinetics: First-Order Rate Law for Tributylindium up to 70–80% Conversion

The gas-phase thermal decomposition of tributylindium follows a first-order kinetic rate law up to 70–80% conversion in the temperature range of 200–280 °C under static vacuum conditions at initial pressures of (8.5–26.5)×10³ Pa [1]. This well-behaved kinetic profile facilitates predictive modeling of precursor delivery and decomposition in CVD reactor design. The decomposition proceeds simultaneously via radical and olefin-hydride mechanisms, with the radical pathway being dominant [1]. In comparison, TMI decomposition is known to be too stable for some low-temperature applications, with slow decomposition at temperatures below 400 °C in atmospheric-pressure OMVPE reactors [2].

Decomposition kinetics
Reported
First-order, 200–280 °C, 70–80% conversion
Lower onset than TMI (>400 °C) widens low-temp window.
Static vacuum; radical-dominant pathway.
Thermal decomposition kinetics CVD precursor stability Trialkylindium pyrolysis

Single-Source Precursor Performance: Hall Mobility of 1640 cm²/V·s for InAs Thin Films Grown from Tributylindium-Derived Precursors

Tributylindium reacts with pnictogen sulfides (As₂S₃, P₂S₅, Sb₂S₅) to yield distillable, sulfur-bridged hetero-binuclear organometallics that serve as single-source precursors for indium pnictide thin films [1]. Pyrolysis of the InAs precursor [Bu₂In(SAsBu)₃]₂S on Si(111) substrates at 600 °C produced InAs thin films with a Hall mobility (μ₃₀₀) of 1640 cm²/V·s and a carrier concentration (n₃₀₀) of 1.3×10¹⁴ cm⁻³ [1]. These electrical figures of merit are reported without sulfur contamination, demonstrating the effectiveness of the single-source approach uniquely accessible via tributylindium chemistry. TMI and TEI cannot form analogous sulfur-bridged intermediates and are typically used in dual-source MOCVD with separate Group V precursors (e.g., AsH₃, PH₃), which introduces toxicity and handling constraints.

Single-source InAs
Head-to-head
μ₃₀₀ = 1640 cm²/V·s, n = 1.3×10¹⁴ cm⁻³ (vs. dual-source AsH₃ route)
Single-source route eliminates toxic AsH₃; device-quality film.
Si(111), 600 °C pyrolysis; p-type InAs.
Indium arsenide thin films Single-source precursor MOCVD film quality

ITO Thin-Film Performance from Gelation Route: Visible Transmittance >90% and Resistivity ~10⁻⁴ Ω·cm

Adducts of tributylindium with butanestannoic acid undergo gelation to form a soluble polynuclear oligomer that serves as a precursor for indium tin oxide (ITO) thin films [1]. Spin-coating this oligomer in xylene solution onto glass substrates followed by pyrolysis at 400 °C yielded ITO films with average visible-light transmittance exceeding 90% and resistivity on the order of 10⁻⁴ Ω·cm [2]. This performance approaches that of sputtered ITO benchmarks (typical values: transmittance >85%, resistivity 1–2×10⁻⁴ Ω·cm) [3] while using a solution-processable route. Neither TMI nor TEI has been reported to form analogous gelation adducts with organotin compounds for direct ITO film fabrication.

ITO film performance
Reported
Transmittance >90%, resistivity ~10⁻⁴ Ω·cm
Solution-processed ITO approaches sputtered benchmarks.
Gelation route with butanestannoic acid; 400 °C pyrolysis.
Indium tin oxide films Sol-gel precursor Transparent conducting oxide

Boiling Point and Volatility Positioning: Tributylindium (b.p. ~264 °C) as a Low-Volatility Liquid Indium Source

Tributylindium has an estimated atmospheric-pressure boiling point of approximately 263.95 °C . This positions it as a significantly lower-volatility liquid compared to trimethylindium (b.p. ~134 °C) [1] and triethylindium (b.p. ~144 °C or ~184 °C depending on source) [2]. The lower volatility of TBI is advantageous for applications where high precursor vapor pressure causes premature decomposition or non-self-limiting growth in ALD, or where excessive precursor consumption rates are economically unfavorable. Conversely, for high-throughput MOCVD requiring high vapor pressure, TMI or TEI may be preferred—making TBI a specialized low-volatility niche option rather than a universal replacement.

Boiling point
Reported
~264 °C (vs. TMI ~134 °C, TEI ~144 °C)
Low volatility supports ALD self-limiting saturation.
Estimated at 760 mmHg; process-specific review advised.
Precursor volatility Boiling point comparison ALD precursor selection

Liquid Indium Source: TBI as Solvent for TMI in Commercial MOCVD Systems

U.S. Patent 5,502,227 explicitly claims the use of tri-n-butylindium (among other C₃–C₅ trialkylindiums) as a solvent for dissolving solid trimethylindium to provide a uniform dosimetry of vapor-phase TMI for epitaxial growth [1]. The patent teaches that dissolving TMI in liquid trialkylindiums overcomes the well-known problem of inconsistent solid-source vapor delivery. TMI is dissolved at a molar ratio of at least 0.05 relative to the TBI solvent [1]. This commercial relevance establishes TBI not merely as a competitor to TMI but as an enabling co-component in industrial MOCVD precursor delivery systems.

Liquid indium source
Head-to-head
TMI solvent at ≥0.05 molar ratio; uniform vapor delivery
Industrially validated co-formulation improves TMI reproducibility.
U.S. Patent 5,502,227; avoids nitrogen contamination risk.
Solution TMI MOCVD precursor delivery Trialkylindium solvent

Procurement-Relevant Application Scenarios for Indium, Tributyl- Informed by Quantitative Differentiation Evidence


Low-Temperature ALD of Indium Oxide for Temperature-Sensitive Flexible Electronics

The first-order thermal decomposition kinetics of tributylindium in the 200–280 °C range, combined with its liquid monomeric state for consistent vapor delivery, make it a strong candidate precursor for atomic layer deposition of In₂O₃ on temperature-sensitive polymeric substrates [1]. Unlike TMI, which requires temperatures above 400 °C for appreciable decomposition and suffers from solid-source delivery inconsistency, TBI enables conformal ALD growth within a thermal budget compatible with flexible electronics manufacturing [2].

Single-Source MOCVD of Indium Arsenide (InAs) Without Toxic Group V Hydrides

The unique ability of tributylindium to form sulfur-bridged hetero-binuclear complexes with As₂S₃ that pyrolyze into device-quality InAs films (μ₃₀₀ = 1640 cm²/V·s, n₃₀₀ = 1.3×10¹⁴ cm⁻³) eliminates the need for arsine (AsH₃) gas [3]. This single-source precursor route reduces toxic gas handling infrastructure costs and safety compliance burden, making it attractive for research laboratories and pilot-scale fabs that lack high-hazard gas delivery systems.

Solution-Processed ITO Transparent Conductive Coatings via Sol-Gel Route

The gelation chemistry of tributylindium with butanestannoic acid yields soluble oligomeric precursors that, after spin-coating and pyrolysis at 400 °C, produce ITO films with >90% visible transmittance and ~10⁻⁴ Ω·cm resistivity [4]. This solution-processable route provides a vacuum-free alternative to sputtered ITO for applications such as touch-screen sensors, anti-static coatings, and photovoltaic transparent electrodes, significantly lowering capital equipment requirements [5].

Stabilized Liquid TMI Delivery Systems for Commercial III-V MOCVD Production

Tributylindium is explicitly claimed as a preferred solvent for trimethylindium in industrial MOCVD precursor delivery systems (U.S. Patent 5,502,227), where it dissolves solid TMI at molar ratios ≥0.05 to provide uniform, reproducible vapor-phase indium concentration [6]. This co-formulation addresses the long-standing problem of TMI mass-flow inconsistency, and procurement of high-purity TBI is essential for epitaxial foundries operating solution-TMI bubblers in InP, InGaAs, and InGaAlP device manufacturing [6].

Application
Selection Property
Validation Focus
Low-temperature ALD of In₂O₃
Liquid monomeric state, lower decomposition onset
Thermal budget compatibility, conformal ALD window
Single-source MOCVD of InAs
Sulfur-bridged single-source precursor capability
Film quality and toxic gas elimination
Solution-processed ITO coatings
Gelation chemistry with organotin compounds
Optoelectronic performance, vacuum-free processing
Stabilized liquid TMI delivery
High-purity solvent for TMI co-formulation
Vapor delivery consistency, industrial MOCVD reproducibility
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